methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. It is structurally related to other anthracyclines like doxorubicin and daunorubicin. This compound is known for its antitumor properties, although it is less potent compared to its more commonly used analogue, aclacinomycin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is typically produced through microbial fermentation using Streptomyces galilaeus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of aclacinomycin B can be enhanced by optimizing the pH and nutrient composition of the culture medium .
Industrial Production Methods
Industrial production of aclacinomycin B involves large-scale fermentation processes. The fermentation broth is harvested, and aclacinomycin B is extracted using organic solvents. The compound is then purified through various chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the quinone moiety of aclacinomycin B.
Substitution: Substitution reactions can occur at the sugar moieties attached to the anthracycline core.
Common Reagents and Conditions
Common reagents used in the chemical reactions of aclacinomycin B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the anthracycline structure .
Major Products
The major products formed from the chemical reactions of aclacinomycin B include various oxidized and reduced derivatives, as well as substituted analogues. These derivatives can have different biological activities and pharmacological properties .
Scientific Research Applications
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of anthracyclines.
Biology: this compound is used in research to study its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Although less potent than aclacinomycin A, aclacinomycin B is studied for its potential antitumor activity and its mechanisms of action.
Industry: This compound is used in the development of new antibiotics and antitumor agents.
Mechanism of Action
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate exerts its effects primarily by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the disruption of DNA synthesis and cell division, ultimately causing cell death. Additionally, aclacinomycin B can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aclacinomycin B include:
Aclacinomycin A: A more potent analogue with higher antitumor activity.
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is unique in its specific structural modifications, which result in different pharmacological properties compared to its analogues. While it is less potent than aclacinomycin A, it still serves as an important compound for studying the structure-activity relationships of anthracyclines and developing new therapeutic agents .
Properties
Molecular Formula |
C42H51NO15 |
---|---|
Molecular Weight |
809.8 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO15/c1-8-42(50)16-28(32-21(34(42)40(49)51-7)12-22-33(37(32)48)36(47)31-20(35(22)46)10-9-11-24(31)44)56-29-13-23(43(5)6)38(18(3)52-29)57-30-15-26-39(19(4)53-30)58-41-27(55-26)14-25(45)17(2)54-41/h9-12,17-19,23,26-30,34,38-39,41,44,48,50H,8,13-16H2,1-7H3/t17-,18+,19+,23+,26+,27+,28+,29+,30+,34+,38-,39-,41+,42-/m1/s1 |
InChI Key |
RQHZAASWYUEYCJ-JVWHUAOPSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]7[C@@H]([C@@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@H](O8)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Synonyms |
aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.